molecular formula C11H10O2 B13614196 Methyl 5-ethynyl-2-methylbenzoate

Methyl 5-ethynyl-2-methylbenzoate

Cat. No.: B13614196
M. Wt: 174.20 g/mol
InChI Key: NSNWXALCSYKBPV-UHFFFAOYSA-N
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Description

Methyl 5-ethynyl-2-methylbenzoate is an organic compound with the molecular formula C11H10O2 It is a derivative of benzoic acid, characterized by the presence of an ethynyl group at the 5-position and a methyl group at the 2-position on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-ethynyl-2-methylbenzoate typically involves the esterification of 5-ethynyl-2-methylbenzoic acid with methanol in the presence of a strong acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions: Methyl 5-ethynyl-2-methylbenzoate can undergo various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: The compound can be reduced to form alkenes or alkanes.

    Substitution: Electrophilic substitution reactions can occur at the benzene ring, leading to the formation of nitro, halogen, or other substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nitration using nitric acid (HNO3) and sulfuric acid (H2SO4), halogenation using bromine (Br2) or chlorine (Cl2).

Major Products:

    Oxidation: Formation of 5-ethynyl-2-methylbenzoic acid or 5-ethynyl-2-methylbenzaldehyde.

    Reduction: Formation of 5-ethenyl-2-methylbenzoate or 5-ethyl-2-methylbenzoate.

    Substitution: Formation of 5-nitro-2-methylbenzoate or 5-bromo-2-methylbenzoate.

Scientific Research Applications

Methyl 5-ethynyl-2-methylbenzoate has diverse applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 5-ethynyl-2-methylbenzoate involves its interaction with specific molecular targets and pathways. The ethynyl group can participate in various chemical reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can result in the modulation of enzymatic activities, alteration of cellular signaling pathways, and induction of specific biological effects.

Comparison with Similar Compounds

    Methyl benzoate: An ester of benzoic acid with a simpler structure, lacking the ethynyl and methyl substituents.

    Ethyl benzoate: Similar to Methyl benzoate but with an ethyl group instead of a methyl group.

    Propyl benzoate: Another ester of benzoic acid with a propyl group.

Uniqueness: Methyl 5-ethynyl-2-methylbenzoate is unique due to the presence of both an ethynyl and a methyl group on the benzene ring. This structural feature imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various research applications.

Properties

Molecular Formula

C11H10O2

Molecular Weight

174.20 g/mol

IUPAC Name

methyl 5-ethynyl-2-methylbenzoate

InChI

InChI=1S/C11H10O2/c1-4-9-6-5-8(2)10(7-9)11(12)13-3/h1,5-7H,2-3H3

InChI Key

NSNWXALCSYKBPV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C#C)C(=O)OC

Origin of Product

United States

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